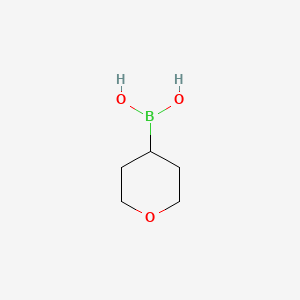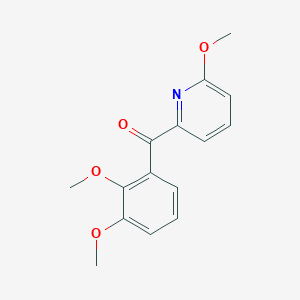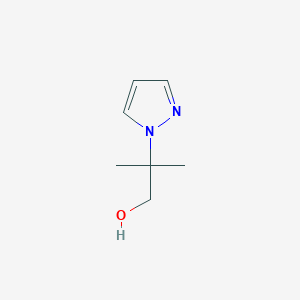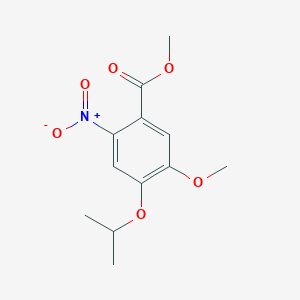![molecular formula C13H20ClNO3 B1452919 3-[(3-フェノキシプロピル)メチルアミノ]プロパン酸塩酸塩 CAS No. 132424-09-0](/img/structure/B1452919.png)
3-[(3-フェノキシプロピル)メチルアミノ]プロパン酸塩酸塩
説明
Chemical Reactions Analysis
The specific chemical reactions involving 3-[Methyl(3-phenoxypropyl)amino]propanoic acid hydrochloride are not detailed in the search results. As a chemically synthesized compound, it is likely involved in various chemical reactions during its synthesis.Physical And Chemical Properties Analysis
3-[Methyl(3-phenoxypropyl)amino]propanoic acid hydrochloride is a powder that is stored at room temperature . It has a molecular weight of 273.76 g/mol .科学的研究の応用
ロイコトリエンA4ヒドロラーゼ阻害
この化合物は、ヒト組換えロイコトリエンA4ヒドロラーゼの強力な阻害剤であり、ロイコトリエンA4を炎症反応のメディエーターであるロイコトリエンB4に変換するために不可欠です . この化合物は、エポキシドヒドロラーゼとアミノペプチダーゼ活性の両方を阻害する効果を示し、Ki値はそれぞれ23 nMと27 nMです .
抗炎症作用
ロイコトリエンB4産生に対する阻害作用により、この化合物は炎症性疾患の治療に潜在的な用途があります。 イオンフォア誘発性腹腔内エイコサノイド産生のラットモデルなど、動物モデルで試験され、他のエイコサノイドに影響を与えることなく、ロイコトリエンB4を効果的に減少させました .
薬力学
この化合物は、単回経口投与後、最大24時間、マウスにおけるロイコトリエンB4産生を阻害できることから、長い薬力学的半減期を示します。 これは、臨床設定における1日1回の投与の可能性を示唆しています .
皮膚透過性
ラット逆受動皮膚アルサスモデルにおいて、この化合物を経口前処置すると、ロイコトリエンB4産生が阻止され、薬物が皮膚に良好に浸透することが示されました。これは、局所治療用途にとって重要です .
浮腫予防
この化合物は、マウスに経口または局所投与した場合、アラキドン酸誘発性耳浮腫を予防する効果を示しました。 これは、浮腫や腫脹に関連する状態での潜在的な使用を示しています .
モノ異性体フタロシアニンの合成
この化合物は、モノ異性体フタロシアニンの合成と特性評価に使用されています。これは、材料科学、特に新規光線力学療法剤の創出における用途を持つ化合物です .
熱物理特性研究
この化合物の熱物理特性は、特に有機化合物である純粋な化合物に焦点を当てた研究で注目されています。 このデータは、さまざまな条件下での化合物の挙動を理解するために不可欠です .
作用機序
Target of Action
The primary target of 3-[Methyl(3-phenoxypropyl)amino]propanoic acid hydrochloride is Leukotriene A4 hydrolase . This enzyme plays a dual role, being essential for the conversion of Leukotriene A4 (LTA4) to Leukotriene B4 (LTB4) and also possessing an aminopeptidase activity .
Mode of Action
3-[Methyl(3-phenoxypropyl)amino]propanoic acid hydrochloride acts as a potent inhibitor of human recombinant Leukotriene A4 hydrolase . It inhibits both the epoxide hydrolase and aminopeptidase activities of the enzyme, with Ki values of 23 and 27 nM, respectively . It also inhibits calcium ionophore-induced Leukotriene B4 production in human whole blood .
Biochemical Pathways
The compound affects the Leukotriene pathway by inhibiting the conversion of Leukotriene A4 to Leukotriene B4 . This results in a decrease in the production of Leukotriene B4, a potent inflammatory mediator .
Pharmacokinetics
The compound exhibits good oral activity and cell penetration . It inhibits mouse ex vivo calcium ionophore-stimulated blood Leukotriene B4 production with ED50 values at 1.0 and 3.0 h of 0.2 and 0.8 mg/kg, respectively . A single oral dose of 10 mg/kg of the compound blocked mouse ex vivo Leukotriene B4 production 67% at 18 h and 44% at 24 h, suggesting a long pharmacodynamic half-life .
Result of Action
The inhibition of Leukotriene B4 production by 3-[Methyl(3-phenoxypropyl)amino]propanoic acid hydrochloride leads to a reduction in inflammation . In animal models, the compound has been shown to block ear edema in mice when administered orally or topically 1 h before challenge with arachidonic acid .
特性
IUPAC Name |
3-[methyl(3-phenoxypropyl)amino]propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3.ClH/c1-14(10-8-13(15)16)9-5-11-17-12-6-3-2-4-7-12;/h2-4,6-7H,5,8-11H2,1H3,(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMUOGFFXUDEPQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCOC1=CC=CC=C1)CCC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1H-Pyrrolo[2,3-B]pyridine, 5-methyl-1-(phenylsulfonyl)-](/img/structure/B1452838.png)








![N-[(1-ethyl-1H-indol-3-yl)methyl]propan-2-amine](/img/structure/B1452852.png)


![[(3-Fluorophenyl)methyl]urea](/img/structure/B1452857.png)